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molecular formula C13H17ClN2O2 B8411327 2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetyl chloride

2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetyl chloride

Cat. No. B8411327
M. Wt: 268.74 g/mol
InChI Key: OZJJGEDEPMRTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053454B2

Procedure details

To a solution of 2-piperazin-1-yl-phenol (2 g, 11.22 mmol) in 50 mL of EtOH, formic acid (224.43 mmol, 20 eq.) and formaldehyde (62.84 mmol, 5.6 eq.) were added. The reaction was stirred and refluxed at 90° C. for 4 hours. The crude reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was dissolved into ethyl acetate and extracted with an aqueous solution of 0.1M NaOH and then an aqueous solution of saturated sodium bicarbonate. The organic layer was collected, dried with Mg2SO4, filtered, and concentrated down to afford 1.52 g of phenol 2-(4-methylpiperazin-1-yl)phenol. MS (EI) for C11H16N2O: 193 (M+H). Step 2: Methyl 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetate: To a solution of 2-(4-methylpiperazin-1-yl)phenol (200 mg, 1.04 mmol) in 5 mL THF were added methyl bromoacetate (1.30 mmol, 1.25 eq.) and sodium bis(trimethylsilyl)amide (2M in THF, 1.14 mmol, 1.10 eq.). The reaction was stirred at room temperature for 1.5 hours and slowly became heterogeneous. The solid from the crude reaction mixture was filtered off and discarded. The solvent was removed in vacuo to afford 238.7 mg of the crude product that was determined to be contaminated with a small amount of the phenol starting material. This material was used without further characterization. MS (EI) for C14H20N2O3: 265 (M+H). Step 3: 2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetic acid: To a solution of crude methyl 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetate (238.7 mg, 0.90 mmol) in 20 mL of MeOH, 2.5 mL of 1 M NaOH was added. The reaction was stirred at room temperature overnight. The crude reaction mixture was diluted with water and acidified by 1M HCl to a pH of 4. The solvent was removed in vacuo and the residue was purified by C-18 reverse phase HPLC on a Waters Corp FractionLynx System using a binary eluant gradient of water/acetonitrile each containing 0.1% formic acid to afford 135 mg of 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetic acid. MS (EI) for C13H18N2O3: 251 (M+H). Step 4: 2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetyl chloride: To a solution of the acid 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetic acid (135 mg, 0.54 mmol) in 5.4 mL of DCM were added 30 μL of DMF and oxalyl chloride (1.08 mmol, 2 eq.). The reaction was stirred at room temperature for 3 hours. The crude reaction mixture was concentrated down in vacuo to afford 130 mg of 2-(2-(4-Methylpiperazin-1-yl)phenoxy)acetyl chloride. This material was used without further purification. MS (EI) for C13H17ClN2O2: 269 (M+H). Step 5: N-[5-Chloro-2-(1H-tetrazol-5-yl)phenyl]-2-{[2-(4-methylpiperazin-1-yl)phenyl]oxy}acetamide: To a solution of N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamide (47.5 mg, 0.24 mmol) in 1.5 mL of DCM was added 130 μL of DIPEA (0.72 mmol, 3 eq.), and 1 mL of a 0.48M solution of 2-(2-(4-methylpiperazin-1-yl)phenoxy)acetyl chloride (0.48 mmol, 2 eq.). The reaction was stirred at room temperature overnight. The crude reaction mixture was concentrated in vacuo. The crude material was redissolved in methanol and purified by reverse phase C18 preparative HPLC (water/acetonitrile containing 0.1% formic acid 30%-100% gradient) to yield 70 mg of the final product. 1H-NMR (400 MHz, d6-DMSO): δ 11.65 (s, 1H), 9.50 (s, br, 1H), 8.65 (d, 1H), 8.04 (d, 1H), 7.47 (dd, 1H), 7.09-7.00 (m, 4H), 4.82 (s, 2H), 3.76 (d, 4H), 3.46 (d, 4H), 2.82 (s, 3H). MS (EI) C20H22ClN7O2: 428 (M+H). General Library Procedure
Name
N-[5-Chloro-2-(1H-tetrazol-5-yl)phenyl]-2-{[2-(4-methylpiperazin-1-yl)phenyl]oxy}acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamide
Quantity
47.5 mg
Type
reactant
Reaction Step One
Name
Quantity
130 μL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.48 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC(C2NN=NN=2)=C(NC(=O)C[O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N:18]2[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]2)C=1.ClC1C=CC(C2NN=NN=2)=C(NC(=O)C2C=CC=CC=2)C=1.CCN(C(C)C)C(C)C.CN1CCN(C2C=CC=CC=2OCC(Cl)=O)CC1>C(Cl)Cl>[CH3:24][N:21]1[CH2:20][CH2:19][N:18]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[OH:11])[CH2:23][CH2:22]1

Inputs

Step One
Name
N-[5-Chloro-2-(1H-tetrazol-5-yl)phenyl]-2-{[2-(4-methylpiperazin-1-yl)phenyl]oxy}acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C1)NC(COC1=C(C=CC=C1)N1CCN(CC1)C)=O)C1=NN=NN1
Name
N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamide
Quantity
47.5 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)NC(C1=CC=CC=C1)=O)C1=NN=NN1
Name
Quantity
130 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.48 mmol
Type
reactant
Smiles
CN1CCN(CC1)C1=C(OCC(=O)Cl)C=CC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was used without further purification
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was redissolved in methanol
CUSTOM
Type
CUSTOM
Details
purified by reverse phase C18 preparative HPLC (water/acetonitrile containing 0.1% formic acid 30%-100% gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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